molecular formula C20H16ClNO3S B2570223 N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide CAS No. 1354448-67-1

N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide

Cat. No. B2570223
CAS RN: 1354448-67-1
M. Wt: 385.86
InChI Key: DLNMGMWYIVZGKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient in the synthesis of the benzamide compound in good yields and purity .


Molecular Structure Analysis

The molecular structure of “N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide” can be analyzed using various spectroscopic techniques including FTIR, 1H NMR, and 13C NMR . Single-crystal X-ray diffraction can also be used for structural characterization .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, chlorosulfonic acid can generate SOX2ClX+ which is the electrophile of interest in your reaction . This electrophile can react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 385.86.

Scientific Research Applications

Anticancer Activity

N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide derivatives have been extensively researched for their anticancer properties. One study synthesized a series of these compounds, revealing that most exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial Activity

These compounds have also been studied for their antimicrobial properties. In one study, novel benzamides and their copper and cobalt complexes were synthesized, showing enhanced antibacterial activity compared to the free ligands and standard antibiotics against various bacteria (Khatiwora et al., 2013). Another study synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives, some of which demonstrated effective antimicrobial properties against a range of microbes (Sethi et al., 2016).

Antitubercular and Antifungal Properties

Derivatives of this compound also show potential in treating tuberculosis and fungal infections. For instance, a series of derivatives were synthesized and tested against various bacterial and fungal strains, exhibiting low concentration activity against both Gram-positive and Gram-negative bacteria as well as fungi (Limban et al., 2011).

Bioactivity and Structural Analysis

The compounds' structure and bioactivity have been a focus of research, with studies dedicated to synthesizing and characterizing new derivatives and analyzing their structural features through various spectroscopic and analytical techniques. The studies have also evaluated the bioactivity of these compounds against different bacterial strains, demonstrating their potential as antibacterial agents (Saeed et al., 2010).

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfonylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c21-17-8-12-19(13-9-17)26(24,25)14-15-6-10-18(11-7-15)22-20(23)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNMGMWYIVZGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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